4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide

描述

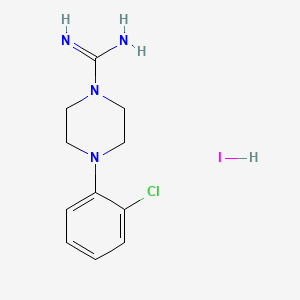

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C₁₁H₁₆ClIN₄. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a carboximidamide group, along with a hydroiodide counterion.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide typically involves the reaction of 2-chlorophenylpiperazine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the carboximidamide group. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques to achieve the desired quality.

化学反应分析

Types of Reactions

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the carboximidamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving receptor binding and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

作用机制

The mechanism of action of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

1-(4-Chlorophenyl)piperazine: A structural analog with similar biological activity.

2-(2-Chlorophenyl)piperazine: Another analog with variations in the position of the chlorophenyl group.

4-(2-Fluorophenyl)piperazine-1-carboximidamide: A fluorinated analog with different chemical properties.

Uniqueness

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide counterion. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H13ClN4·HI

- Molecular Weight : 305.6 g/mol

This compound features a piperazine ring substituted with a chlorophenyl group and a carboximidamide functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has been shown to act as an agonist at specific receptors, including the trace amine-associated receptor 1 (TAAR1), which is implicated in modulating neurotransmitter systems .

- Enzyme Inhibition : It may also exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO), influencing neurotransmitter levels in the brain .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound:

- Cell Viability Assays : Research indicates that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116. For instance, one study reported IC50 values in the range of 5-15 µM for certain derivatives, suggesting potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored:

- In Vitro Studies : Compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed comparable efficacy to ciprofloxacin and fluconazole in inhibiting bacterial growth .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound X | E. coli | 32 | |

| Compound Y | S. aureus | 16 |

Case Study 1: Anticancer Efficacy

A study conducted by researchers focused on synthesizing new derivatives based on the piperazine scaffold. Among these, one derivative demonstrated promising results in inhibiting cell proliferation in MCF-7 cells through apoptosis induction mechanisms. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis, revealing that the derivative increased caspase activity significantly compared to control groups .

Case Study 2: Antimicrobial Properties

Another research effort aimed at evaluating the antimicrobial properties of synthesized piperazine derivatives found that several compounds exhibited notable activity against both bacterial and fungal strains. The study employed standard disk diffusion methods and broth microdilution techniques to assess efficacy, with one compound achieving an MIC as low as 8 µg/mL against Candida albicans .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Piperazine Ring Formation : React ethylenediamine with dihaloalkanes under basic conditions to generate the piperazine backbone.

Substitution : Introduce the 2-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., using EDC/HOAt as coupling reagents).

Carboximidamide Functionalization : Treat the intermediate with cyanamide or thiourea derivatives under acidic conditions.

Hydroiodide Salt Formation : React the free base with hydroiodic acid in anhydrous ethanol.

Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizers (e.g., KMnO₄) to prevent hazardous reactions.

- Decontamination : Clean spills with 10% sodium thiosulfate solution to neutralize iodide residues .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions on the piperazine ring and aryl group (e.g., aromatic protons at δ 7.2–7.5 ppm).

- FT-IR : Identify N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 295.08).

- XRD : Resolve crystal structure to confirm hydroiodide salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites interfering with results.

- Isomer Discrimination : Employ chiral HPLC to rule out contamination by isomers like 1-(3-chlorophenyl)piperazine derivatives, which exhibit distinct receptor affinities .

Q. What experimental designs optimize the compound’s selectivity for serotonin receptor subtypes?

- Methodological Answer :

- Radioligand Binding Assays : Compare IC₅₀ values against 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors using [³H]-8-OH-DPAT and [³H]-ketanserin.

- Mutagenesis Studies : Modify receptor transmembrane domains (e.g., 5-HT₂A S239A mutation) to pinpoint binding interactions.

- Molecular Dynamics Simulations : Model ligand-receptor docking to predict substituent effects on selectivity .

Q. Which computational methods predict reaction pathways for novel derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and activation energies for substitution reactions.

- Machine Learning : Train models on PubChem data to prioritize synthetic routes with >80% yield.

- Retrosynthetic Analysis : Apply ICSynth or ASKCOS platforms to deconstruct target molecules into feasible precursors .

属性

IUPAC Name |

4-(2-chlorophenyl)piperazine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4.HI/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;/h1-4H,5-8H2,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKDWRMBBKXNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594680 | |

| Record name | 4-(2-Chlorophenyl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-16-1 | |

| Record name | 4-(2-Chlorophenyl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。